![molecular formula C15H20N2O5S B464164 N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid CAS No. 314764-11-9](/img/structure/B464164.png)
N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
Übersicht
Beschreibung
“N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid” is a chemical compound with a molecular formula of C15H20N2O5S . It is a derivative of piperidine, a heterocyclic moiety that has the molecular formula (CH2)5NH . Piperidine is responsible for the synthesis of pharmaceuticals with substantial interest .
Wissenschaftliche Forschungsanwendungen
Agonists for Human Beta(3) Adrenergic Receptors
Novel (4-piperidin-1-yl)-phenyl sulfonamides, closely related to N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid, were prepared and evaluated for activity on human beta(3)-adrenergic receptors. These compounds showed potent full agonist activity at the beta(3) receptor, with selectivity over beta(1)- and beta(2)-adrenergic receptors (Hu et al., 2001).
Antimicrobial and Anti-Inflammatory Agents
Sulfonamides, including derivatives of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid, have been widely used as antimicrobial and anti-inflammatory agents. Research on novel sulfonamide drugs indicated larger zones of inhibition against Escherichia coli compared to Bacillus Subtilis, suggesting their potential as medicinal drugs for human beings (Hussain et al., 2022).
Solid-Phase Synthesis of Protected Peptides
N-[9-(hydroxymethyl)-2-fluorenyl succinamic acid, a related compound, can be used as an anchor for solid-phase synthesis of protected peptide segments. This handle is stable to the usual conditions of solid-phase peptide synthesis (Rabanal, Giralt, & Albericio, 1992).
Biologically Active O-Substituted Derivatives
A series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized and evaluated for biological activity. They displayed significant activity against butyrylcholinesterase enzyme, suggesting therapeutic applications (Khalid et al., 2013).
Inhibitors of Tumor Necrosis Factor-α and Matrix Metalloproteinase
Derivatives of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid were synthesized and evaluated for their inhibitor activities against tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). Some derivatives showed selective TACE inhibition over MMPs, indicating potential for therapeutic applications (Venkatesan et al., 2004).
Acetylcholinesterase and Butyrylcholinesterase Inhibitors
N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. They demonstrated potential as excellent inhibitors for these enzymes, useful in the treatment of diseases like Alzheimer's (Khalid, Rehman, & Abbasi, 2014).
Wirkmechanismus
Target of Action
Related compounds such as piperidine have shown therapeutic potential against various types of cancers .
Mode of Action
It’s worth noting that related compounds like piperidine have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Biochemical Pathways
Related compounds like piperidine have been observed to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Eigenschaften
IUPAC Name |
4-oxo-4-(4-piperidin-1-ylsulfonylanilino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c18-14(8-9-15(19)20)16-12-4-6-13(7-5-12)23(21,22)17-10-2-1-3-11-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKJRBUZNKEHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.